Excisanin A
Overview
Description
Excisanin A is a diterpenoid compound . It has been found to inhibit invasion by suppressing MMP-2 and MMP-9 expression, making it a potential anti-metastatic chemotherapeutic agent for the treatment of breast cancer . It may also be a potent inhibitor of the AKT signaling pathway in tumor cells .
Synthesis Analysis
Excisanin A is a diterpenoid compound purified from Isodon MacrocalyxinD . It has been tested on human Hep3B and MDA-MB-453 cell lines and Hep3B xenograft models .Molecular Structure Analysis
The Excisanin A molecule contains a total of 58 bond(s). There are 28 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 2 ten-membered ring(s), 1 eleven-membered ring(s), 1 ketone(s) (aliphatic), 4 hydroxyl group(s), and 4 secondary alcohol(s) .Chemical Reactions Analysis
Excisanin A has been found to inhibit the proliferation of Hep3B and MDA-MB-453 cells via induction of apoptosis . It also sensitized Hep3B cells to 5-fluorouracil treatment or MDA-MB-453 cells to ADM treatment in vitro .Physical And Chemical Properties Analysis
Excisanin A is a powder with a molecular weight of 350.44 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anti-Cancer Properties
Excisanin A, a diterpenoid compound purified from Isodon macrocalyxin D, has demonstrated significant anti-cancer properties. A study by Qin et al. (2013) revealed that Excisanin A inhibits the invasive behavior of breast cancer cells through the modulation of the integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway. This includes significant inhibition of cell migration and invasion and suppression of mRNA and protein levels of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in a dose-dependent manner (Qin et al., 2013).
Han et al. (2021) further elucidated Excisanin A's effect on human hepatocellular carcinoma cells, showing its potential as a potent HIF-1α inhibitor, suggesting its development for human hepatoma therapy. This includes inhibiting HIF-1α transcriptional activation and protein synthesis, and reducing VEGF protein and mRNA expressions (Han et al., 2021).
Inducing Apoptosis in Cancer Cells
Deng et al. (2006) studied the apoptosis-inducing effect of Excisanin A in human colon cancer SW620 cells, revealing its potential mechanism. The study found that Excisanin A inhibited proliferation and induced apoptosis, activating stress-activated protein kinase (SAPK/JNK) and p38 mitogen-activated protein kinase pathways (Deng et al., 2006).
Inhibition of PKB/AKT Kinase Activity
Deng et al. (2009) also highlighted Excisanin A's role in inhibiting PKB/AKT kinase activity, crucial in the signal pathway of tumor cells. This includes its effect on human Hep3B and MDA-MB-453 cell lines and Hep3B xenograft models, indicating its potential as a chemotherapeutic agent (Deng et al., 2009).
Future Directions
properties
IUPAC Name |
(1R,2R,4R,8S,9R,10S,12S,13R,16R)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-9-15-10(21)7-12-19(4)11(18(2,3)6-5-13(19)22)8-14(23)20(12,16(9)24)17(15)25/h10-15,17,21-23,25H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14+,15+,17+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENNPKUXFGPST-WEMBNSTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1CC(C34C2CC(C(C3O)C(=C)C4=O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CCC([C@H]1C[C@H]([C@]34[C@H]2C[C@@H]([C@H]([C@H]3O)C(=C)C4=O)O)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Excisanin A | |
CAS RN |
78536-37-5 | |
Record name | Excisanin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78536-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.